9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one
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Overview
Description
The compound 9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a furotrioxadisilocin ring system and a purinone moiety. Its molecular formula is C21H39N3O6Si2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the furotrioxadisilocin ring system and the subsequent attachment of the purinone moiety. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the purinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imino group would yield an amine .
Scientific Research Applications
9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-amino-2(1H)-pyrimidinone
- N-(9-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-2-phenoxyacetamide .
Uniqueness
The uniqueness of 9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one lies in its specific structural features, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H39N5O6Si2 |
---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-18,21,28H,9H2,1-8H3,(H2,23,26,29)/t15-,16?,17-,18-,21-/m1/s1 |
InChI Key |
RFXCXZZPIQQXBX-IFDCQHRUSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4C3=NC(=N)NC4=O)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4C3=NC(=N)NC4=O)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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